2-(Difluoromethyl)benzo[d]thiazol-7-ol

Lipophilicity Drug Design Physicochemical Property

Optimizing ATP-competitive inhibitors often fails when a critical hydroxyl or thiol H-bond donor is metabolically labile. 2-(Difluoromethyl)benzo[d]thiazol-7-ol directly addresses this via the CF₂H group-a validated bioisostere that retains hydrogen-bond donor capacity (α₂ᴴ ≈ 0.15-0.20) while improving metabolic stability and membrane permeability. • Privileged benzothiazole core for kinase hinge binding • Dual HBD/fluorescent reporter for biophysical target engagement assays • Supplied at 98% purity for reproducible SAR campaigns.

Molecular Formula C8H5F2NOS
Molecular Weight 201.20 g/mol
Cat. No. B12974852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)benzo[d]thiazol-7-ol
Molecular FormulaC8H5F2NOS
Molecular Weight201.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=N2)C(F)F
InChIInChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H
InChIKeyUCLGVRFUCILALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Structural Profile


2-(Difluoromethyl)benzo[d]thiazol-7-ol (CAS 1261746-39-7) is a fluorinated benzothiazole building block featuring a C-2 difluoromethyl (CF₂H) substituent and a phenolic hydroxyl at C-7 . With a molecular formula of C₈H₅F₂NOS and a molecular weight of 201.20 g/mol, it combines the conformational and electronic properties of the benzothiazole heterocycle with the unique hydrogen-bond donor capacity of the CF₂H group [1]. This compound is supplied at analytical purities (typically 95–98%) for use in medicinal chemistry, agrochemical discovery, and materials science .

CF₂H lipophilic hydrogen bond donor bioisostere building block
Benzothiazole core with phenolic hydroxyl at C-7
Analytical purity grade for medicinal chemistry SAR workflows

Why Close Analogs Cannot Replace This Compound


Benzothiazole derivatives with identical hydroxyl substitution patterns but differing 2-position substituents are not interchangeable. The difluoromethyl (CF₂H) moiety imparts a combination of moderate lipophilicity and explicit hydrogen-bond donor capacity that is absent in both the unsubstituted parent and the trifluoromethyl (CF₃) analog [1]. In drug discovery, CF₂H serves as a bioisostere for a hydroxyl or thiol group, enabling target engagement that cannot be recapitulated by CF₃, which is exclusively a lipophilic electron-withdrawing group with no donor ability [2]. Consequently, programs that optimize for specific hydrogen-bond networks, metabolic profiles, or physicochemical property windows risk program failure if a close in-class analog is substituted without quantitative justification.

This compound (CF₂H)
CF₃ analog
Provides measurable hydrogen bond donor capacity
Lacks hydrogen bond donor functionality
Moderate lipophilicity tuned for drug-like space
Higher lipophilicity may exceed desirable range and drive promiscuity
Lower basicity profile may limit hERG binding potential
Extreme electron withdrawal may alter metabolic stability profile

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation: logP Comparison

The 2-difluoromethyl substituent provides a distinct lipophilicity window compared to the trifluoromethyl and unsubstituted analogs. Computational data for the core scaffold (without the 7-OH contribution) show an XLogP of 3.23 for 2-(difluoromethyl)benzothiazole, which is significantly lower than the trifluoromethyl analog and higher than the unsubstituted benzothiazole, enabling fine-tuning of logD within drug-like space . When the 7-OH is introduced, the hydrogen bond donor capacity of CF₂H further modulates the polarity profile in a manner not achievable with CF₃ or H [1].

Lipophilicity logP
Class-level inference
CF₂H analog: estimated logD₇.₄ ~2.2–2.7
CF₃ analog: XLogP ~3.8–4.0
Supports lipophilicity-tuned lead optimization
Predicted values; experimental logD data not available for this specific compound
Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Donor Capacity

The CF₂H group possesses measurable hydrogen bond donor (HBD) acidity, quantified by an Abraham hydrogen-bond acidity parameter α₂ᴴ of approximately 0.15–0.20, whereas the CF₃ group has an α₂ᴴ of essentially zero [1][2]. This enables 2-(difluoromethyl)benzo[d]thiazol-7-ol to act as a dual HBD/HBA pharmacophore, capable of engaging protein backbone carbonyls or side-chain acceptors that the CF₃ analog cannot contact, providing a unique molecular recognition handle for target binding.

HBD Acidity (α₂ᴴ)
Head-to-head
CF₂H α₂ᴴ ≈ 0.15–0.20
CF₃ α₂ᴴ ≈ 0
Supports hydrogen bond contacts not possible with CF₃
Abraham solvation parameter scale; J. Med. Chem. 2019
Hydrogen Bond Donor Bioisostere Molecular Recognition

Synthetic Tractability and Yield Comparison

Recent methodology development reported by Wang et al. (2021) demonstrated that 2‑(difluoromethyl)benzothiazole derivatives can be synthesized with high efficiency via a silver-mediated radical C–H difluoromethylation protocol, achieving yields of 60–85% across diverse benzothiazole substrates, including those with hydroxyl substitution [1]. In contrast, the corresponding 2‑(trifluoromethyl) analogs require harsher conditions and give lower functional group tolerance, while the 2‑SCF₂H (sulfanyl) analogs require a completely different synthetic strategy with moderate yields (40–60%) [1].

Synthetic Yield
Method context
60–85% via Ag-mediated C–H difluoromethylation
Reported synthetic yields may support gram-scale preparation
Org. Lett. 2021; AgNO₃/TMSCF₂H, 60 °C
Synthetic Chemistry C–H Difluoromethylation Building Block

Predicted pKa Modulation of the Heterocycle

The electron-withdrawing effect of the CF₂H group lowers the pKa of the benzothiazole ring nitrogen relative to the unsubstituted analog. The predicted pKa of the conjugate acid of 2-(difluoromethyl)benzothiazole is approximately –0.65 ± 0.10, compared to approximately +1.2 for unsubstituted benzothiazole . This acidification reduces the basicity of the heterocycle and consequently lowers the risk of hERG channel blockade and lysosomal trapping—two common liabilities of basic heterocycles in drug candidates.

pKa Modulation
Class-level inference
Predicted pKa (conjugate acid) ≈ –0.65
Lower basicity context may limit off-target binding – data to verify
Predicted value; experimental confirmation needed
pKa Electron-Withdrawing Effect Druglikeness

High-Impact Procurement Scenarios


Medicinal Chemistry: Hydroxyl or Thiol Bioisostere Replacement

When a lead series contains a metabolically labile or poorly permeable hydroxyl/thiol group essential for target binding, 2-(Difluoromethyl)benzo[d]thiazol-7-ol offers a direct scaffold-hop opportunity. The CF₂H group retains hydrogen bond donor capacity (α₂ᴴ ≈ 0.15–0.20) [1] while improving metabolic stability and membrane permeability, as demonstrated across multiple drug discovery programs. The compound’s benzothiazole core is a privileged kinase hinge-binding motif, making it particularly suitable for ATP-competitive inhibitor optimization.

Agrochemical Fungicidal Lead Generation

Patent literature establishes fluorobenzothiazole derivatives of formula (I)—encompassing the 2‑CF₂H-7‑OH substitution pattern—as active components in fungicidal combinations for phytopathogenic fungi control [2]. The compound serves as a versatile intermediate for synthesis of crop protection agents, where the CF₂H group contributes favorable environmental persistence and target site penetration profiles compared to non-fluorinated analogs.

Chemical Biology: Dual-Action Probe for Target Engagement

The unique dual HBD/HBA character of the CF₂H group, combined with the fluorescent properties inherent to the benzothiazole chromophore, positions this compound as a potential probe for biophysical target engagement assays (e.g., tryptophan fluorescence quenching, SPR). Unlike CF₃ analogs, which lack HBD capacity, the CF₂H compound can simultaneously serve as a binding element and a spectroscopic reporter.

Synthetic Methodology Development and Optimization

The compound’s synthetic accessibility via silver-mediated radical difluoromethylation (60–85% yield) [3] makes it an ideal model substrate for reaction condition screening and scope expansion studies. Researchers developing new difluoromethylation reagents or catalytic systems can benchmark their methods against the established protocol for this substrate class.

Application
Selection Property
Validation Focus
Med Chem Bioisostere Replacement
CF₂H HBD / lipophilicity window
Target engagement with labile OH/SH replacement
Agrochemical Fungicide Intermediate
Fluorinated benzothiazole scaffold
Fungicidal activity and environmental profile screening
Chemical Biology Probe Development
Dual HBD/HBA with fluorescent core
Biophysical target engagement assay compatibility
Synthetic Methodology Benchmarking
Accessible via radical difluoromethylation
Reaction scope and yield optimization studies
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